

An In-depth Technical Guide to Alexa Fluor 430 for Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alexa Fluor 430

Cat. No.: B13917458

[Get Quote](#)

This guide provides a comprehensive overview of the spectral properties and applications of **Alexa Fluor 430**, a versatile fluorophore for fluorescence microscopy. It is intended for researchers, scientists, and drug development professionals utilizing fluorescence imaging techniques.

Core Spectral and Physicochemical Properties

Alexa Fluor 430 is a green-fluorescent dye characterized by a large Stokes shift, making it an excellent choice for multicolor imaging applications where minimizing spectral overlap is crucial. Its key quantitative properties are summarized in the table below.

Property	Value	References
Excitation Maximum (λ_{ex})	431 - 434 nm	[1][2][3][4]
Emission Maximum (λ_{em})	539 - 542 nm	[1][2][3][4]
Molar Extinction Coefficient (ϵ)	$\sim 15,000 - 16,000 \text{ cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield (Φ)	0.23	[4]
Molecular Weight	$\sim 702 \text{ g/mol}$	
Solubility	Water-soluble	[5]
pH Sensitivity	Stable over a wide pH range (pH 4-10)	[5][6]
Photostability	High	

Recommended Microscopy Setups

Proper configuration of the fluorescence microscope is critical for optimal signal detection and minimizing bleed-through from other fluorophores.

Excitation Sources

Alexa Fluor 430 can be efficiently excited by various common light sources in fluorescence microscopy.

- **Laser Lines:** The 405 nm diode laser is a common and effective excitation source.[7]
- **Arc Lamps:** Broad-spectrum sources like mercury or xenon arc lamps, when combined with an appropriate excitation filter, can also be used.

Filter Sets

The choice of optical filters is paramount for isolating the fluorescence emission of **Alexa Fluor 430**. A typical filter set consists of an excitation filter, a dichroic mirror, and an emission filter.

Filter Type	Recommended Wavelength (nm)
Excitation Filter	430 nm
Dichroic Mirror	Cut-off wavelength between excitation and emission maxima
Emission Filter	530/43 nm or 538 nm

Experimental Protocols

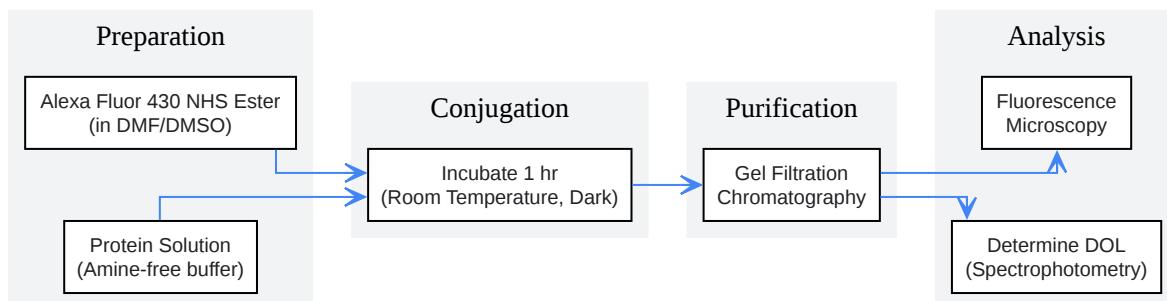
This section provides a detailed methodology for labeling proteins with **Alexa Fluor 430 NHS Ester**, a common reactive form of the dye.

Protein Labeling with Alexa Fluor 430 NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

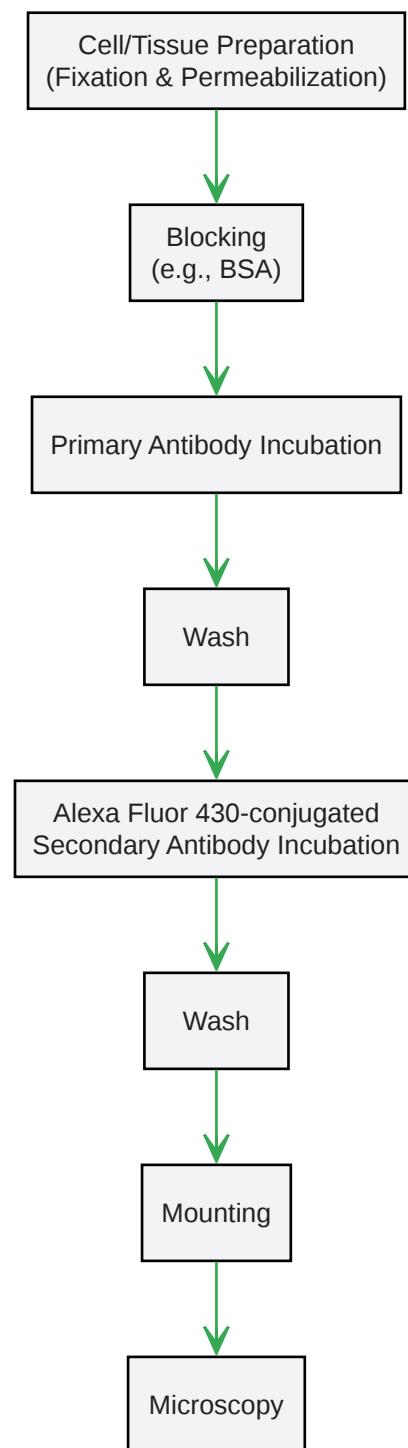
Materials:

- **Alexa Fluor 430 NHS Ester**
- Protein to be labeled (in amine-free buffer, e.g., PBS)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., gel filtration)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)


Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.
- Prepare the Dye Solution:

- Dissolve the **Alexa Fluor 430** NHS ester in a small amount of DMF or DMSO to create a stock solution.
- **Conjugation Reaction:**
 - Slowly add the desired molar excess of the reactive dye to the protein solution while gently stirring.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purification:**
 - Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).
- **Determination of Degree of Labeling (DOL):**
 - Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~430 nm).
 - Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.


Signaling Pathways and Workflows

Visualizing experimental workflows and signaling pathways can aid in understanding and execution. The following diagrams are generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Protein labeling workflow with **Alexa Fluor 430**.

[Click to download full resolution via product page](#)

Caption: A typical immunofluorescence staining protocol.

Applications in Microscopy

Alexa Fluor 430 is a versatile dye suitable for a range of fluorescence microscopy applications.

- Immunofluorescence (IF): Due to its bright signal and photostability, **Alexa Fluor 430** is widely used for detecting specific proteins in fixed cells and tissues.^[1] It can be conjugated to secondary antibodies for indirect immunofluorescence or directly to primary antibodies.
- Live-Cell Imaging: The high photostability of Alexa Fluor dyes makes them suitable for live-cell imaging, allowing for longer acquisition times with reduced phototoxicity.^[1]
- Multi-Color Imaging: The large Stokes shift of **Alexa Fluor 430** is particularly advantageous in multi-color experiments, as it reduces the likelihood of spectral bleed-through into adjacent detection channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bitesizebio.com [bitesizebio.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 5. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. FluoroFinder [app.fluorofinder.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Alexa Fluor 430 for Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13917458#alex-fluor-430-spectral-properties-for-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com